G4/Hdac-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
G4/Hdac-IN-1 is a dual-targeting compound that inhibits histone deacetylase activity and induces the formation of G-quadruplex structures. This compound has shown significant potential in cancer research, particularly in inhibiting the proliferation of triple-negative breast cancer cells and tumor growth in xenograft models .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of G4/Hdac-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the incorporation of functional groups that enable its dual-targeting properties .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories with controlled environments to ensure the purity and efficacy of the final product. The production process involves scaling up the synthetic routes used in laboratory settings and optimizing reaction conditions for large-scale manufacturing .
化学反应分析
Types of Reactions
G4/Hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying its biological activity
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield compounds with different functional groups .
科学研究应用
G4/Hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used to study the interactions between G-quadruplex structures and histone deacetylase enzymes, providing insights into their roles in gene regulation and chromatin remodeling
Biology: In biological research, this compound is used to investigate the effects of G-quadruplex stabilization and histone deacetylase inhibition on cellular processes such as proliferation, differentiation, and apoptosis
Medicine: The compound has shown promise in cancer research, particularly in the treatment of triple-negative breast cancer. .
作用机制
相似化合物的比较
G4/Hdac-IN-1 is unique in its dual-targeting properties, combining histone deacetylase inhibition with G-quadruplex stabilization. Similar compounds include:
Vorinostat (SAHA): A histone deacetylase inhibitor that has shown synergistic effects when combined with G-quadruplex-binding molecules.
Phenolic Compounds: Various phenolic compounds have been shown to possess inhibitory activities against histone deacetylases and are considered safer alternatives to synthetic compounds.
These compounds highlight the potential of dual-targeting strategies in cancer research and underscore the uniqueness of this compound in its combined approach .
生物活性
G4/Hdac-IN-1 is a novel compound designed to target both G-quadruplexes (G4) and histone deacetylases (HDACs), particularly in the context of cancer therapy. This dual-targeting approach aims to enhance therapeutic efficacy against cancers such as triple-negative breast cancer (TNBC), where G4 structures play a significant role in tumor development and progression. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.
This compound operates through two primary mechanisms:
- G-Quadruplex Stabilization : G4 structures are formed in guanine-rich regions of DNA and are implicated in the regulation of gene expression. Stabilizing these structures can lead to the disruption of DNA replication and transcription, ultimately inducing cell death in cancer cells.
- Histone Deacetylase Inhibition : HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibiting HDACs can result in increased histone acetylation, promoting a more open chromatin structure conducive to gene expression.
Research Findings
Recent studies have highlighted the effectiveness of this compound in various cancer models, particularly TNBC:
- Compound Efficacy : Among synthesized compounds, one variant designated as a6 exhibited potent HDAC inhibitory activity and significantly stabilized G4 structures compared to standard treatments like SAHA (suberoylanilide hydroxamic acid). This compound induced greater DNA damage associated with G4 formation and altered gene expression profiles linked to cell cycle regulation and invasion .
- Cell Proliferation Studies : In vitro assays demonstrated that a6 effectively suppressed the proliferation of TNBC cell lines, including MDA-MB-231. In vivo studies using an MDA-MB-231 xenograft model showed significant tumor growth inhibition without evident toxicity, suggesting a favorable therapeutic window .
Data Tables
Compound | HDAC Inhibition IC50 (µM) | G4 Stabilization Activity | Effect on Cell Proliferation |
---|---|---|---|
a6 | 0.5 | High | Significant |
SAHA | 1.0 | Moderate | Moderate |
Case Studies
Several clinical and preclinical studies have explored the implications of HDAC inhibition and G4 stabilization:
- Clinical Trials with HDAC Inhibitors : A Phase I clinical trial involving patients with advanced solid tumors demonstrated that HDAC inhibitors like PCI-24781 were well-tolerated and resulted in significant histone acetylation changes in peripheral blood mononuclear cells (PBMCs). However, responses were variable across patients .
- Preclinical Models : Studies utilizing G4 stabilizers alongside HDAC inhibitors have shown enhanced apoptosis in cancer cells. For instance, combining G4 stabilization with HDAC inhibition led to synergistic effects on tumor cell viability and apoptosis induction .
属性
分子式 |
C36H49ClFN7O4 |
---|---|
分子量 |
698.3 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-4-[(E)-[7-fluoro-6-[4-[8-(hydroxyamino)-8-oxooctyl]piperazin-1-yl]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C36H48FN7O4.ClH/c1-41(2)16-8-15-38-35(46)27-12-10-26(11-13-27)23-28-14-18-44-34(28)39-31-25-32(30(37)24-29(31)36(44)47)43-21-19-42(20-22-43)17-7-5-3-4-6-9-33(45)40-48;/h10-13,23-25,48H,3-9,14-22H2,1-2H3,(H,38,46)(H,40,45);1H/b28-23+; |
InChI 键 |
LVHIQYGIJSRTAN-XVBNZNTOSA-N |
手性 SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)/C=C/2\CCN3C2=NC4=CC(=C(C=C4C3=O)F)N5CCN(CC5)CCCCCCCC(=O)NO.Cl |
规范 SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)C=C2CCN3C2=NC4=CC(=C(C=C4C3=O)F)N5CCN(CC5)CCCCCCCC(=O)NO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。